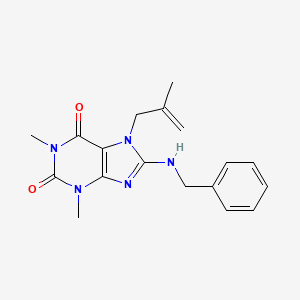

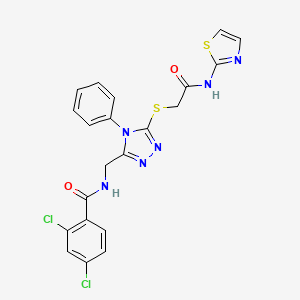

N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(pyridin-3-yl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

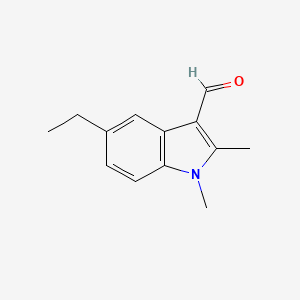

“N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(pyridin-3-yl)oxalamide” is a complex organic compound. It contains functional groups such as an oxalamide group (a type of amide), a pyridine ring (a type of aromatic heterocycle), and a methoxy group (an ether). These functional groups could potentially give this compound interesting chemical and physical properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyridine ring and the oxalamide group could potentially influence the overall shape and properties of the molecule .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be influenced by its functional groups. For example, the oxalamide group could potentially undergo hydrolysis, breaking down into smaller molecules in the presence of water .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be influenced by its molecular structure and the nature of its functional groups .Scientific Research Applications

Inhibitors of Glycolic Acid Oxidase

Research on 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, including compounds with structural features akin to oxalamides, highlights their potential as inhibitors of glycolic acid oxidase (GAO). These compounds, particularly those with large lipophilic substituents, have shown competitive inhibition of porcine liver GAO in vitro. Methylation impacting the potency of these inhibitors underscores the importance of specific functional groups for their biological activity. This research could provide a foundational understanding for the development of inhibitors involving N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(pyridin-3-yl)oxalamide and related structures (Rooney et al., 1983).

Ethylene Oligomerization Catalysis

Studies on nickel(II) complexes chelated by (amino)pyridine ligands, which share structural similarities with N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(pyridin-3-yl)oxalamide, have elucidated their roles in catalyzing ethylene oligomerization. These research findings contribute to the understanding of how such compounds can influence polymer production processes, offering insights into potential applications of N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(pyridin-3-yl)oxalamide in catalysis and material science (Nyamato et al., 2016).

Safety And Hazards

Future Directions

properties

IUPAC Name |

N-[2-methoxy-2-(2-methylphenyl)ethyl]-N'-pyridin-3-yloxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3/c1-12-6-3-4-8-14(12)15(23-2)11-19-16(21)17(22)20-13-7-5-9-18-10-13/h3-10,15H,11H2,1-2H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEOBOWMXOHKHSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNC(=O)C(=O)NC2=CN=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(pyridin-3-yl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-{[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}-2-thiophenecarboxylate](/img/structure/B2993310.png)

![(Z)-3-methyl-5-(3-phenylacryloyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2993315.png)

![4-[(3-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2993319.png)

![7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2993320.png)

![N-(3-chloro-4-methylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2993322.png)

![2-Methyl-3,5-diphenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2993326.png)